![molecular formula C17H36N2O6 B15175157 N-[3-(Octylamino)propyl]-D-gluconamide CAS No. 93980-73-5](/img/structure/B15175157.png)
N-[3-(Octylamino)propyl]-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Octylamino)propyl]-D-gluconamide is a chemical compound with the molecular formula C17H36N2O6 It is known for its unique structure, which includes an octylamino group attached to a D-gluconamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Octylamino)propyl]-D-gluconamide typically involves the reaction of D-gluconic acid with 3-(octylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve steps such as:
- Activation of D-gluconic acid.
- Reaction with 3-(octylamino)propylamine.
- Purification of the resulting product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Octylamino)propyl]-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The octylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized gluconamide derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[3-(Octylamino)propyl]-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and bioactive compounds.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-[3-(Octylamino)propyl]-D-gluconamide involves its interaction with specific molecular targets and pathways. The octylamino group can interact with biological membranes, potentially altering their properties and affecting cellular processes. The D-gluconamide backbone may also play a role in the compound’s biological activity, influencing its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Hexylamino)propyl]-D-gluconamide: Similar structure but with a hexyl group instead of an octyl group.
N-[3-(Decylamino)propyl]-D-gluconamide: Contains a decyl group, leading to different chemical and physical properties.
N-[3-(Dodecylamino)propyl]-D-gluconamide: Features a longer dodecyl chain, affecting its interactions and applications.
Uniqueness
N-[3-(Octylamino)propyl]-D-gluconamide is unique due to its specific octyl chain length, which influences its hydrophobicity and interaction with biological systems. This makes it particularly suitable for applications where moderate hydrophobicity is desired, distinguishing it from its shorter or longer chain analogs.
Propiedades
Número CAS |
93980-73-5 |
|---|---|
Fórmula molecular |
C17H36N2O6 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(octylamino)propyl]hexanamide |
InChI |
InChI=1S/C17H36N2O6/c1-2-3-4-5-6-7-9-18-10-8-11-19-17(25)16(24)15(23)14(22)13(21)12-20/h13-16,18,20-24H,2-12H2,1H3,(H,19,25)/t13-,14-,15+,16-/m1/s1 |
Clave InChI |
LOMLQPJYXUWYEH-LVQVYYBASA-N |
SMILES isomérico |
CCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



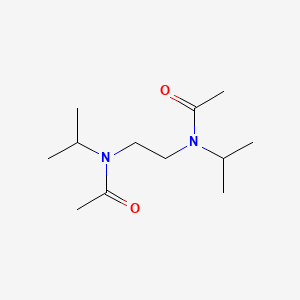
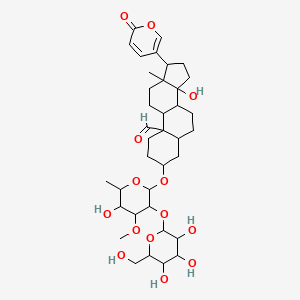
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)
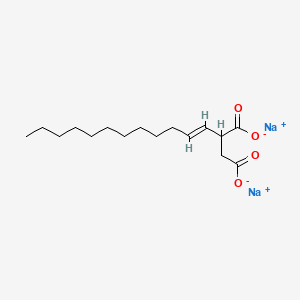
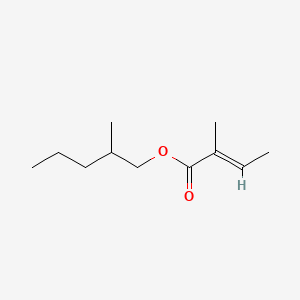

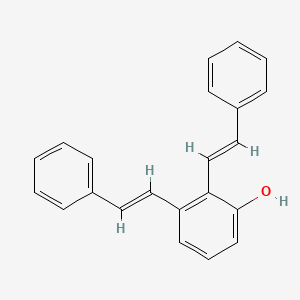
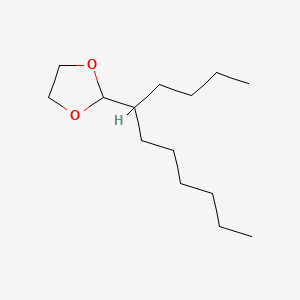
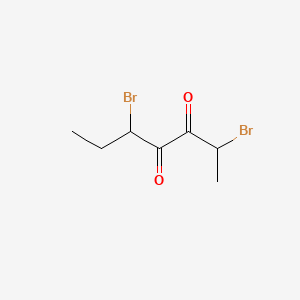
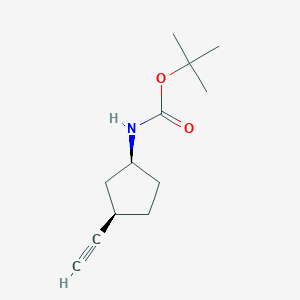
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)


